molecular formula C15H15NO B1605930 N-benzyl-4-methylbenzamide CAS No. 5436-83-9

N-benzyl-4-methylbenzamide

Cat. No.: B1605930
CAS No.: 5436-83-9
M. Wt: 225.28 g/mol
InChI Key: QIULRTIURUDCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methylbenzamide: is an organic compound with the molecular formula C15H15NO . It is a derivative of benzamide, where the amide nitrogen is substituted with a benzyl group and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-benzyl-4-methylbenzamide involves the direct amidation of 4-methylbenzoic acid with benzylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Catalytic Amidation: Another method involves the use of a catalyst to promote the amidation reaction. For example, a palladium-catalyzed reaction can be employed to couple 4-methylbenzoic acid with benzylamine under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-4-methylbenzamide can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde derivatives.

    Reduction: The compound can be reduced to form N-benzyl-4-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-benzyl-4-methylbenzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-benzyl-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a useful probe for investigating the binding sites of enzymes and receptors.

Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its amide functionality and aromatic groups provide opportunities for modification to enhance biological activity.

Industry: this compound is employed in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-benzyl-4-methylbenzamide exerts its effects depends on its specific application. In enzymatic studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. In drug development, its mechanism of action would be tailored to the target pathway, potentially involving interactions with specific proteins or receptors.

Comparison with Similar Compounds

    N-benzylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

    N-methyl-4-methylbenzamide: Similar structure but has a methyl group on the amide nitrogen instead of a benzyl group.

    N-benzyl-4-fluorobenzamide: Similar structure but has a fluorine atom instead of a methyl group on the benzene ring.

Uniqueness: N-benzyl-4-methylbenzamide is unique due to the presence of both a benzyl group on the amide nitrogen and a methyl group on the benzene ring. This combination of substituents influences its reactivity and interactions, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

N-benzyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIULRTIURUDCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969455
Record name N-Benzyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-83-9
Record name NSC21778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-4-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.